Carbamic acid, methyl-, 6-chlorothymyl ester
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Overview
Description
Carbamic acid, methyl-, 6-chlorothymyl ester: is a chemical compound that belongs to the class of carbamates It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 6-chlorothymyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
[ \text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Substitution: The chlorine atom in the 6-chlorothymyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and 6-chlorothymol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted carbamic acid esters.
Scientific Research Applications
Carbamic acid, methyl-, 6-chlorothymyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 6-chlorothymyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: An ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester of carbamic acid with an ethyl group.
6-Chlorothymol: The parent compound from which the ester is derived.
Uniqueness
Carbamic acid, methyl-, 6-chlorothymyl ester is unique due to the presence of the 6-chlorothymyl group, which imparts specific chemical and biological properties
Biological Activity
Carbamic acid, methyl-, 6-chlorothymyl ester (CAS Number: 28605) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and metabolic pathways.
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 239.72 g/mol
- Structure : The compound features a chlorothymyl group, which is significant for its biological interactions.
Pharmacological Effects
Research indicates that carbamic acid derivatives can exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that carbamic acid esters possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Insecticidal Properties : Certain carbamic acid derivatives have been studied for their effectiveness as insecticides, particularly in agricultural applications.
Toxicological Profile
The toxicological assessment of this compound has revealed several key findings:
- Acute Toxicity : Studies demonstrate low acute toxicity in animal models. The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight .
- Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity. In Wistar rats, exposure to high doses resulted in testicular damage and reduced sperm counts .
Metabolic Pathways
The metabolism of carbamic acid esters typically involves:
- Oxidation and Conjugation : Metabolic processes include oxidation at the phenyl ring and conjugation to form sulfate and glucuronide derivatives .
- Excretion : The primary metabolites identified in studies include 5-hydroxycarbendazim, which is excreted in urine following oral administration .
Study on Antimicrobial Activity
A study conducted on various carbamic acid esters, including methyl-, 6-chlorothymyl ester, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria.
In Vivo Toxicity Assessment
In a chronic toxicity study involving Wistar rats, animals were fed diets containing varying concentrations of carbamic acid esters for 90 days. Observations included:
- Body Weight Changes : Significant weight loss was noted in high-dose groups.
- Histopathological Findings : Examination revealed degenerative changes in the testes and liver .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | Study on carbamic acids |
Insecticidal | Significant insecticidal activity | Agricultural study |
Acute Toxicity | LD50 >2000 mg/kg | Toxicology report |
Chronic Toxicity | Testicular damage observed | Long-term study |
Metabolic Pathway Overview
Metabolite | Formation Process | Excretion Route |
---|---|---|
5-Hydroxycarbendazim | Oxidation and conjugation | Urine |
Sulfate Conjugates | Conjugation at phenyl ring | Urine |
Properties
CAS No. |
2655-03-0 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
SJFVLRSDYVADNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl |
Origin of Product |
United States |
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